Boc-D-Arg(Tos)-OH Boc-D-Arg(Tos)-OH
Brand Name: Vulcanchem
CAS No.: 61315-61-5
VCID: VC21539430
InChI: InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Molecular Formula: C18H28N4O6S
Molecular Weight: 428.5 g/mol

Boc-D-Arg(Tos)-OH

CAS No.: 61315-61-5

VCID: VC21539430

Molecular Formula: C18H28N4O6S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Arg(Tos)-OH - 61315-61-5

Description

Boc-D-Arg(Tos)-OH, also known as N(Alpha)-Boc-N(Omega)-Tosyl-D-Arginine, is a derivative of the amino acid arginine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tosyl (Tos) group on the side chain. This compound is crucial in peptide synthesis due to its enhanced stability and selective reactivity.

Applications in Peptide Synthesis

Boc-D-Arg(Tos)-OH is primarily used in peptide synthesis as a protecting group. The Boc group protects the amino function, while the tosyl group protects the guanidino function of arginine, preventing unwanted side reactions during synthesis.

Compound NameStructure FeaturesUnique Aspects
Boc-D-Arg(Tos)-OHTert-butoxycarbonyl protecting group; tosyl groupEnhanced stability in peptide synthesis
Boc-D-Arg(NO2)-OHTert-butoxycarbonyl protecting group; nitro substitutionInfluences biological activity and reactivity
Boc-L-Arg(NO2)-OHSimilar structure but L-isomerVariability in biological activity due to chirality

Chemical Stability

  • Storage Conditions: Typically stored under inert conditions at 2-8°C to maintain stability.

  • Physical State: Powder to crystal, white to almost white with very faint turbidity.

Research Findings

Research on Boc-D-Arg(Tos)-OH and similar compounds highlights their importance in peptide synthesis and potential applications in pharmaceuticals. The tosyl group's role in protecting the guanidino function of arginine is critical for efficient peptide synthesis, allowing for selective reactions without interference from other functional groups.

Comparison with Other Derivatives

  • Boc-D-Arg(NO2)-OH: Features a nitro group instead of tosyl, influencing its biological activity and reactivity. The nitro substitution can modulate interactions with biological targets, such as nitric oxide synthase.

  • Boc-L-Arg(NO2)-OH: The L-isomer of Boc-D-Arg(NO2)-OH, with variability in biological activity due to chirality.

Patents and Literature

Boc-D-Arg(Tos)-OH is referenced in various patents related to peptide synthesis and pharmaceutical applications. The compound's structure and properties make it a valuable component in the development of peptide-based drugs.

Patent Information

  • InChIKey: WBIIPXYJAMICNU-CQSZACIVSA-N

  • Patent Availability: Available through WIPO PATENTSCOPE with the InChIKey .

CAS No. 61315-61-5
Product Name Boc-D-Arg(Tos)-OH
Molecular Formula C18H28N4O6S
Molecular Weight 428.5 g/mol
IUPAC Name (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1
Standard InChIKey XBQADBXCNQPHHY-LLVKDONJSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Synonyms 61280-75-9;Boc-4-nitro-D-phenylalanine;Boc-D-Phe(4-NO2)-OH;Boc-D-4-Nitrophe;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoicacid;N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine;Boc-D-4-NO2-Phe-OH;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoicacid;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoicacid;AmbotzBAA1374;AC1MBSH1;Boc-4-Nitro-D-Phe-OH;Boc-D-4-Nitrophenylalanine;KSC912A1P;15174_ALDRICH;SCHEMBL441283;N-Boc-4-nitro-D-phenylalanine;15174_FLUKA;CTK8B2017;MolPort-001-758-464;ACT10874;ZINC2545121;ANW-33751;CB-743;KM0487
PubChem Compound 12889151
Last Modified Aug 15 2023

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